N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound with the molecular formula C14H16N4O2S2. Its structure includes a thiadiazole ring, an isobutyramide group, and a mesitylamino substituent. The compound’s systematic name reflects its complex structure, emphasizing the position of each functional group.
Preparation Methods
Synthetic Routes:
The synthesis of N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves several steps. One common synthetic route includes the following:
-
Thiadiazole Formation
- Start with mesitylamine (2,4,6-trimethylaniline).
- React mesitylamine with thionyl chloride (SOCl2) to form the corresponding mesityl chloride.
- Cyclize the mesityl chloride with hydrazine hydrate to obtain the thiadiazole ring.
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Amide Formation
- React the thiadiazole intermediate with isobutyric anhydride to form the isobutyramide group.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the thiadiazole ring or amide group is possible.
Substitution: The mesitylamino group can undergo nucleophilic substitution reactions.
Common reagents include hydrazine, thionyl chloride, and isobutyric anhydride. Major products depend on reaction conditions and substituent positions.
Scientific Research Applications
N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Materials Science: Used in designing functional materials.
Biological Studies: May interact with specific proteins or enzymes.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its applications.
Comparison with Similar Compounds
While N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is unique, similar compounds include other thiadiazoles, amides, and mesityl derivatives.
Properties
Molecular Formula |
C17H22N4O2S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-methyl-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H22N4O2S2/c1-9(2)15(23)19-16-20-21-17(25-16)24-8-13(22)18-14-11(4)6-10(3)7-12(14)5/h6-7,9H,8H2,1-5H3,(H,18,22)(H,19,20,23) |
InChI Key |
LXOLYYBLOHHJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C)C |
Origin of Product |
United States |
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